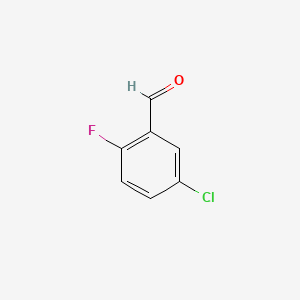

5-Chloro-2-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUCEMLUHTMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378576 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-79-6 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document details a probable synthetic route, experimental protocols, and in-depth characterization data.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | [2] |

| Molecular Weight | 158.56 g/mol | [2] |

| CAS Number | 96515-79-6 | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | |

| Purity | ≥98% (GC) | [1] |

Synthesis of this compound

A plausible and scalable synthetic route to this compound is the oxidation of 5-chloro-2-fluorotoluene. This method is analogous to established procedures for the synthesis of other substituted benzaldehydes.[3]

Synthesis Workflow

References

Physicochemical Properties of 5-Chloro-2-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts distinct reactivity and makes it a valuable intermediate in the preparation of a wide range of chemical entities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and an exploration of its applications in synthetic chemistry.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| CAS Number | 96515-79-6 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 29-32 °C | [4] |

| Boiling Point (Predicted) | 210.1 ± 20.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.541 | [4] |

| Flash Point | 81 °C | [4] |

| Solubility | Soluble in methanol. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Technique | Data Highlights |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-8.0 (m, 3H, Ar-H), 10.3 (s, 1H, CHO). Note: Predicted shifts based on similar structures. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 115-140 (Ar-C), 185-190 (C=O). For comparison, the spectrum of 3-chlorobenzaldehyde shows peaks at δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0.[6] |

| Infrared (IR) | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹), and C-Cl and C-F stretching. PubChem provides access to FTIR and ATR-IR spectra.[7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns can provide further structural information. GC-MS data is available on PubChem.[7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The apparatus is heated slowly and evenly.

-

Digital Apparatus: The capillary tube is placed in the heating block of the digital apparatus.

-

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (for liquids or low-melting solids)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure (using a graduated cylinder):

-

Mass Measurement: The mass of a clean, dry graduated cylinder is determined using an analytical balance.

-

Volume Measurement: A known volume of molten this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

Procedure:

-

Sample Addition: A small, weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Infrared (IR) Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid/Liquid (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Melt: The solid is heated above its melting point and a thin film is cast between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation prior to analysis.

-

Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is detected, generating a mass spectrum.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and fluorescent probes.[8] Its reactivity is primarily centered around the aldehyde functional group, which can undergo a variety of transformations.

Caption: Synthetic pathways utilizing this compound.

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression of experiments to determine its identity, purity, and physical properties.

Caption: A logical workflow for the physicochemical characterization of a compound.

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. The data and protocols presented in this guide provide a solid foundation for its safe handling, characterization, and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The unique combination of its functional groups offers a wide range of possibilities for the synthesis of novel and complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 错误页 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

5-Chloro-2-fluorobenzaldehyde: A Technical Guide for Chemical Researchers

CAS Number: 96515-79-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzaldehyde, a key building block in modern organic synthesis. It is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde that is a solid at room temperature.[1][2] Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and a chlorine atom in the para position, makes it a versatile intermediate in the synthesis of a wide range of complex molecules.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 96515-79-6 | [1][3] |

| Molecular Formula | C₇H₄ClFO | [1][4] |

| Molecular Weight | 158.56 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 34-39 °C | [1] |

| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | [1] |

| Purity | ≥97% | [4][] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the formylation of 4-chloro-1-fluorobenzene. While specific patented methods may vary, a general approach involves the use of a strong base and a formylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-1-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

A solution of 4-chloro-1-fluorobenzene in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

N,N-Dimethylformamide (DMF) is then added dropwise, ensuring the temperature does not exceed -65 °C. The mixture is stirred for an additional 3 hours at -78 °C.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for the introduction of specific functionalities that can enhance the biological activity and pharmacokinetic properties of the final compounds.[1][6]

One notable application is in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key precursor for several benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[7]

dot

Caption: Synthetic workflow from this compound to a benzodiazepine core.

Spectral Data

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | 10.3 (CHO) | s | - |

| 7.8 (Ar-H) | dd | J = 6.4, 2.4 Hz | |

| 7.6 (Ar-H) | ddd | J = 8.8, 4.4, 2.4 Hz | |

| 7.2 (Ar-H) | t | J = 8.8 Hz | |

| ¹³C NMR | 187.5 (d, J=4.0 Hz, CHO) | - | - |

| 163.0 (d, J=260.0 Hz, C-F) | - | - | |

| 134.5 (d, J=9.0 Hz, C-H) | - | - | |

| 130.0 (d, J=4.0 Hz, C-H) | - | - | |

| 126.0 (d, J=10.0 Hz, C-Cl) | - | - | |

| 123.0 (d, J=25.0 Hz, C-CHO) | - | - | |

| 117.5 (d, J=22.0 Hz, C-H) | - | - |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place under an inert atmosphere.[]

Logical Relationships in Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic or nucleophilic substitution, with the directing effects of the halogen substituents playing a crucial role.

dot

Caption: Key reactivity and directing effects for this compound.

References

Spectroscopic Analysis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 96515-79-6[1]

-

Molecular Formula: C₇H₄ClFO[1]

-

Molecular Weight: 158.56 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Melting Point: 35-39 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | d | ~3 | Aldehyde-H (CHO) |

| ~7.9 | dd | ~8.5, ~2.5 | H-6 |

| ~7.6 | ddd | ~8.5, ~7.5, ~2.5 | H-4 |

| ~7.2 | t | ~8.5 | H-3 |

Note: The chemical shifts and coupling constants are estimations based on the analysis of substituted benzaldehydes. The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde (C=O) |

| ~160 (d) | C-2 (C-F) |

| ~135 (d) | C-1 |

| ~133 | C-4 |

| ~130 | C-6 |

| ~128 | C-5 (C-Cl) |

| ~118 (d) | C-3 |

Note: The carbonyl carbon is significantly deshielded. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine atom may also exhibit smaller C-F coupling.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1700-1720 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

| ~800-900 | Strong | C-H Out-of-plane Bending |

| ~700-800 | Strong | C-Cl Stretch |

Note: The most characteristic peaks are the strong carbonyl stretch and the weak but distinct aldehyde C-H stretching bands.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

Table 4: MS Data (Expected)

| m/z | Relative Abundance | Assignment |

| 158 | High | [M]⁺ (with ³⁵Cl), Molecular Ion |

| 160 | ~33% of M⁺ | [M+2]⁺ (with ³⁷Cl), Isotope Peak |

| 157 | Moderate | [M-H]⁺ |

| 129 | Moderate | [M-CHO]⁺ |

| 94 | Moderate | [M-CHO-Cl]⁺ or [M-H-CO-Cl]⁺ |

| 99 | Moderate | [C₆H₄F]⁺ |

Note: The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotope pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard 90° pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity and electronic effects of 5-Chloro-2-fluorobenzaldehyde

An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a formyl group on the benzene ring, creates a distinct electronic landscape that dictates its reactivity. The synergistic electron-withdrawing properties of the substituents enhance the electrophilicity of the carbonyl carbon and influence the reactivity of the aromatic ring, making it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive technical analysis of the electronic effects, reactivity, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96515-79-6 | [2][3] |

| Molecular Formula | C₇H₄ClFO | [2][4] |

| Molecular Weight | 158.56 g/mol | [2][5] |

| Appearance | <34°C Solid, >39°C Liquid | [4] |

| Melting Point | 34-39 °C | [4] |

| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 95 °C | [4] |

| IUPAC Name | This compound | [5] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the δ 7.0-8.0 ppm range. The aldehyde proton (CHO) shows a characteristic singlet at ~δ 10.0 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is typically found downfield around δ 190-193 ppm.[6] Aromatic carbons appear in the δ 110-165 ppm region. |

| IR Spectroscopy | A strong C=O stretching band is observed around 1700 cm⁻¹. C-H stretching for the aldehyde is seen near 2850 and 2750 cm⁻¹. C-F and C-Cl stretching bands are also present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Fragmentation patterns often show the loss of the formyl group (-CHO).[7] |

Electronic Effects of Substituents

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the formyl (-CHO), fluoro (-F), and chloro (-Cl) groups.

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[7][8] This effect is most pronounced at the carbon atom directly attached to the halogen.

-

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (or mesomeric effect).[7] This effect opposes the inductive effect. However, for halogens, the -I effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution.[7]

-

Formyl Group Effect (-I, -R): The aldehyde group is a powerful electron-withdrawing group through both induction (due to the electronegative oxygen) and resonance. It strongly deactivates the aromatic ring and directs incoming electrophiles to the meta-position.

The combination of these effects makes the aromatic ring electron-deficient and significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack.[1][9]

Caption: Inductive and resonance effects in this compound.

Chemical Reactivity and Key Synthetic Transformations

The electronic properties of this compound render it a versatile substrate for several important organic reactions.

Nucleophilic Addition Reactions

The primary site of reactivity is the electrophilic carbonyl carbon. The electron-withdrawing substituents make it particularly prone to nucleophilic addition.[10][11] This class of reactions is fundamental for building molecular complexity.[9]

-

Common Nucleophiles: Grignard reagents, organolithium compounds, cyanide, amines, and alcohols.

-

Products: Formation of secondary alcohols, cyanohydrins, imines, and acetals.

-

Significance: These reactions are crucial for introducing new functional groups and extending the carbon skeleton.[9]

Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[14] This transformation is highly valuable in drug synthesis for creating carbon-carbon double bonds with good stereochemical control.[15]

-

Reagents: A triphenyl phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base.[14]

-

Driving Force: The formation of the highly stable triphenylphosphine oxide byproduct.[15]

-

Application: Synthesis of substituted styrenes and other olefinic compounds.

Caption: General workflow of the Wittig reaction.

Oxidation and Reduction

-

Oxidation: this compound can be readily oxidized to the corresponding 5-chloro-2-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This carboxylic acid derivative is also a valuable synthetic intermediate.[16]

-

Reduction: The aldehyde can be reduced to 5-chloro-2-fluorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[17][18] These reactions are cornerstones of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug molecules.[19]

-

Reaction Types: Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes).

-

Conditions: Typically require a palladium catalyst, a suitable ligand, and a base.

-

Significance: Allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecular architectures from simple precursors.[17]

Applications in Drug Development and Medicinal Chemistry

This compound is a key starting material and intermediate in the pharmaceutical industry.[1] Its unique electronic and steric properties are exploited to build complex heterocyclic systems and introduce specific functionalities into drug candidates.

-

Synthesis of Heterocycles: The aldehyde functionality is a key handle for cyclization reactions, leading to the formation of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are core structures in many CNS-active agents.[20][21]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1]

-

Fluorescent Probes: The fluorinated aromatic structure makes it a candidate for designing fluorescent probes used in biological imaging and diagnostics.[1]

Caption: A simplified synthetic pathway from the title compound to a drug molecule.

Experimental Protocols

The following are representative experimental protocols for common transformations of this compound.

Protocol: Wittig Olefination

This protocol describes a general procedure for the synthesis of a substituted alkene from this compound using a stabilized ylide.

Objective: To synthesize (E)-methyl 3-(5-chloro-2-fluorophenyl)acrylate.

Materials:

-

Methyl (triphenylphosphoranylidene)acetate (Wittig salt)

-

This compound

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

-

Dissolve the aldehyde in 10 mL of anhydrous toluene.

-

Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv.) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired alkene.

Protocol: Reductive Amination

This protocol outlines the synthesis of a secondary amine via reductive amination.

Objective: To synthesize N-benzyl-1-(5-chloro-2-fluorophenyl)methanamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of 1,2-dichloroethane (DCE).

-

Add benzylamine (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the target secondary amine.

Conclusion

This compound is a high-value chemical intermediate whose utility stems from the predictable and versatile reactivity conferred by its halogen and aldehyde functional groups. The strong electron-withdrawing nature of its substituents activates the carbonyl group for a host of nucleophilic addition and condensation reactions, while the C-Cl bond provides a handle for advanced cross-coupling methodologies. A thorough understanding of its electronic properties and reactivity is essential for chemists aiming to leverage this compound for the efficient and innovative synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 96515-79-6 [sigmaaldrich.com]

- 5. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. This compound | 96515-79-6 [amp.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. benchchem.com [benchchem.com]

Stability and Storage of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-fluorobenzaldehyde (CAS No. 96515-79-6). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the known instabilities, recommended handling and storage protocols, and suggested methods for assessing its purity over time.

Core Chemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClFO.[1][2][3][4] Its physical and chemical properties are summarized in the table below. The appearance of the compound, which can range from a white to orange or green powder or liquid, may be indicative of its purity and stability.[1]

| Property | Value | Source(s) |

| CAS Number | 96515-79-6 | [1][4][5] |

| Molecular Formula | C₇H₄ClFO | [1][2][3][4] |

| Molecular Weight | 158.56 g/mol | [1][4][6] |

| Melting Point | 29-39 °C | [1] |

| Boiling Point | ~210 °C at 760 mmHg | [7] |

| Appearance | White to orange to green powder, lump, or clear liquid | [1] |

Stability Profile

The primary stability concern for this compound, like many aromatic aldehydes, is its susceptibility to oxidation.[8] The aldehyde functional group can be readily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[8] This degradation is a common issue for aldehydes and can be accelerated by factors such as light, heat, and the presence of impurities.

Known Incompatibilities

To maintain the stability of this compound, it is crucial to avoid contact with the following:

-

Strong Oxidizing Agents: These can rapidly convert the aldehyde to the corresponding carboxylic acid.

-

Strong Bases: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction that yields both the corresponding carboxylic acid and alcohol.[8]

-

Strong Acids and Reducing Agents: While the primary concern is oxidation, strong acids and reducing agents can also promote other unwanted reactions.

Degradation Pathway

The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid group, forming 5-chloro-2-fluorobenzoic acid.

Caption: Oxidation of this compound to its carboxylic acid.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the stability and purity of this compound. The compound is known to be air-sensitive, which necessitates specific precautions.[9]

Storage Conditions Summary

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C or Room Temperature | Reduced temperature slows down potential degradation reactions. While some sources suggest room temperature, refrigeration is a safer general practice for long-term stability. | [2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing air (oxygen). | [10][11] |

| Light | Store in the dark (e.g., amber vial) | Light can catalyze oxidative degradation. | [9] |

| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. | [9][12] |

Handling Workflow

To minimize degradation during use, a systematic workflow should be followed.

Caption: A stepwise workflow for handling this compound.

Experimental Protocols for Stability Assessment

Proposed Stability Study Protocol

Objective: To evaluate the stability of this compound under various storage conditions over time.

Methodology:

-

Sample Preparation:

-

Divide a single batch of high-purity this compound into multiple aliquots in amber glass vials.

-

Create different storage conditions, for example:

-

2-8°C under nitrogen

-

Room temperature (~25°C) under nitrogen

-

Room temperature (~25°C) exposed to air

-

Elevated temperature (e.g., 40°C) exposed to air (accelerated stability)

-

-

-

Time Points:

-

Establish a schedule for analysis, for instance: T=0, 1 month, 3 months, 6 months, and 12 months.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is generally suitable for separating aromatic aldehydes and their corresponding carboxylic acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.[13]

-

Detection: UV detection at a wavelength where both the aldehyde and the potential carboxylic acid degradation product have significant absorbance (e.g., around 254 nm).[13]

-

Standard Preparation: Prepare calibrated standards of both this compound and 5-chloro-2-fluorobenzoic acid to accurately quantify their concentrations in the test samples.

-

Sample Analysis: At each time point, dissolve a known amount of the stored sample in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) value to determine the percentage of degradation. Quantify the amount of 5-chloro-2-fluorobenzoic acid formed.

-

Alternative Method: Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) can also be used.[14][15][16] This method is effective for volatile compounds. It would require the development of a suitable temperature program to separate the aldehyde from its degradation product. Derivatization may be necessary for the less volatile carboxylic acid.[16]

Conclusion

The stability of this compound is primarily influenced by its sensitivity to atmospheric oxygen. Degradation, mainly through oxidation to 5-chloro-2-fluorobenzoic acid, can be significantly mitigated by adhering to strict storage and handling protocols. Storing the compound at reduced temperatures in a dark, airtight container under an inert atmosphere is the most effective strategy to ensure its long-term purity and viability for research and manufacturing purposes. Regular analytical assessment using techniques like HPLC is recommended to monitor the quality of the material over time.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 96515-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 96515-79-6 [sigmaaldrich.com]

- 8. britannica.com [britannica.com]

- 9. ossila.com [ossila.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. researchgate.net [researchgate.net]

- 14. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and process development applications.

Introduction

This compound is a versatile aromatic aldehyde whose structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in organic synthesis.[1] Its unique reactivity is leveraged in the creation of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide will explore the two most prominent and practical synthetic pathways for its preparation: the formylation of 4-chloro-1-fluorobenzene and the oxidation of 2-fluoro-5-chlorotoluene.

Synthetic Pathways and Starting Materials

The selection of a synthetic route to this compound is often dictated by the availability and cost of the starting materials, as well as the desired scale of production and purity requirements. Below, we detail the two primary manufacturing processes.

Formylation of 4-Chloro-1-fluorobenzene

This approach introduces a formyl group (-CHO) onto the 4-chloro-1-fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, since the para position is blocked by the chlorine atom, formylation is directed to the ortho position, yielding the desired product. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the aromatic ring to introduce the formyl group after hydrolysis.

Reaction Pathway:

References

- 1. aobchem.com [aobchem.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

The Synthesis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core mechanism, experimental protocols, and quantitative data, offering a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound is a versatile aromatic aldehyde utilized as a building block in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. These features allow for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of novel compounds. This guide focuses on the most regioselective and efficient method for its preparation: the directed ortho-lithiation of 1-chloro-4-fluorobenzene.

Core Synthesis Mechanism: Directed Ortho-Lithiation

The formation of this compound is most effectively achieved through a directed ortho-lithiation reaction of 1-chloro-4-fluorobenzene, followed by formylation. In this mechanism, the fluorine atom, being a potent ortho-directing group, facilitates the deprotonation of the adjacent carbon atom by a strong organolithium base, such as n-butyllithium.[2][3][4] This regioselectivity is crucial for the specific formation of the desired isomer.

The lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent aqueous workup yields the final product, this compound.

Signaling Pathway Diagram

Caption: Mechanism of this compound formation.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via directed ortho-lithiation.

Materials and Equipment

-

1-Chloro-4-fluorobenzene

-

n-Butyllithium (in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate, saturated aqueous solution

-

Brine (saturated aqueous sodium chloride)

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1M aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to afford this compound.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the directed ortho-lithiation method.

| Parameter | Value | Reference / Notes |

| Reactants & Reagents | ||

| 1-Chloro-4-fluorobenzene | 1.0 eq | Starting Material |

| n-Butyllithium | 1.1 eq | Lithiating Agent |

| N,N-Dimethylformamide (DMF) | 1.5 eq | Formylating Agent |

| Reaction Conditions | ||

| Lithiation Temperature | -78 °C | Critical for regioselectivity and stability |

| Lithiation Time | 2 hours | To ensure complete lithiation |

| Formylation Temperature | -78 °C to Room Temperature | Gradual warming |

| Product Information | ||

| Yield | 70-85% | Typical isolated yield after purification |

| Purity | >98% | Determined by GC-MS or NMR |

| Melting Point | 34-39 °C | |

| Molecular Formula | C₇H₄ClFO | [5] |

| Molecular Weight | 158.56 g/mol | [5] |

Conclusion

The directed ortho-lithiation of 1-chloro-4-fluorobenzene provides a highly regioselective and efficient pathway for the synthesis of this compound. The fluorine atom's strong directing ability is key to the success of this method. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to reproduce and potentially optimize this important transformation. The resulting product serves as a valuable intermediate for the development of new pharmaceuticals and other high-value chemical entities.

References

Commercial Availability and Synthetic Utility of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and suppliers of 5-Chloro-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it details experimental protocols for its synthesis and a representative application in the Wittig reaction, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are consistently high, typically at 97% or greater, ensuring reliability in synthetic applications. The compound is generally supplied as a white to off-white solid or crystalline powder.

Below is a summary of key data from a selection of prominent suppliers:

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | 34-39 |

| Thermo Scientific Chemicals | 97% | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |

| Apollo Scientific | 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | 29-32 |

| Chem-Impex | ≥ 98% (GC) | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |

| AOBChem | 97% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |

| TCI America | >98.0% (GC) | 96515-79-6 | C₇H₄ClFO | 158.56 | 35-39 |

| Fluoropharm | NLT 98% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |

| Chemlyte Solutions | 99.0% | 96515-79-6 | C₇H₄ClFO | 158.56 | - |

Note: The absence of a melting point from some suppliers does not necessarily indicate a lack of data, but rather that it was not prominently featured in the readily available documentation. Researchers should always refer to the specific Certificate of Analysis (CoA) for lot-specific data.

Strategic Sourcing and Application Workflow

The process from identifying the need for this compound to its successful application in a synthetic workflow involves several key stages. The following diagram illustrates a typical logical relationship for a research and development setting.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Wittig reaction, a fundamental transformation in organic chemistry.

Synthesis of this compound via Halogen Exchange

This protocol is adapted from general procedures described in patent literature for the synthesis of fluorobenzaldehydes.[1] It involves a nucleophilic aromatic substitution (SNAAr) reaction to replace a chlorine atom with a fluorine atom.

Reaction Scheme:

Materials:

-

2,5-Dichlorobenzaldehyde

-

Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Toluene

-

Diatomaceous earth

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,5-dichlorobenzaldehyde (1 equivalent) and sulfolane.

-

Add spray-dried potassium fluoride (2-3 equivalents).

-

Flush the flask with nitrogen and maintain a positive pressure of inert gas throughout the reaction.

-

Heat the reaction mixture to 200-220 °C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 10-15 hours.

-

Upon completion, cool the reaction mixture to below 100 °C.

-

Add toluene to the mixture and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Wash the filter cake with additional toluene.

-

Combine the filtrate and washings and remove the toluene by distillation.

-

The crude product is then purified by vacuum distillation to yield this compound.

Application in the Wittig Reaction: Synthesis of 1-Chloro-4-(2-ethenyl)-2-fluorobenzene

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][3] This protocol outlines the reaction of this compound with a phosphorus ylide to form the corresponding alkene.

Reaction Scheme:

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Septum

-

Nitrogen balloon

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1-2 hours, during which the color should turn yellow-orange, indicating the formation of the ylide.

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of this compound dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure alkene.

Signaling Pathway in Drug Development Context

While this compound is a synthetic intermediate and not a therapeutic agent itself, it serves as a crucial starting material for the synthesis of various biologically active molecules. For instance, substituted benzaldehydes are precursors to compounds that may act as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a downstream product derived from this compound could potentially act as a kinase inhibitor, a common target in cancer therapy.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. The detailed protocols offer practical starting points for researchers, which can be further optimized based on specific laboratory conditions and desired outcomes.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Chloro-2-fluorobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a chloro and a fluoro substituent on the aromatic ring presents unique challenges, including the lower reactivity of the aryl chloride and potential steric hindrance. The protocols outlined herein are designed to address these challenges, providing a robust starting point for researchers.

The general reaction scheme involves the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or their esters to yield the corresponding biaryl benzaldehydes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich and bulky ligands to facilitate the reaction.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid partners may be necessary.

General Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 1 mmol scale) |

| This compound | 55034-67-8 | 158.56 | 158.6 mg (1.0 mmol, 1.0 equiv) |

| Aryl/Heteroaryl Boronic Acid | Varies | Varies | 1.2 mmol (1.2 equiv) |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) |

| SPhos | 657408-07-6 | 410.51 | 16.4 mg (0.04 mmol, 4 mol%) |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 424.5 mg (2.0 mmol, 2.0 equiv) |

| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 4 mL |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL |

Procedure: [1]

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[1]

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.[1]

-

Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[1]

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter the solution and concentrate the solvent under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

The following table summarizes representative examples of Suzuki coupling reactions with this compound and various boronic acids. Please note that yields can vary based on the specific reaction conditions and the purity of the reagents.

| Entry | Boronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-5-phenylbenzaldehyde | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde | 80-90% |

| 3 | 3,5-Dimethylphenylboronic acid | 2-Fluoro-5-(3,5-dimethylphenyl)benzaldehyde | 75-85% |

| 4 | 2-Thiopheneboronic acid | 2-Fluoro-5-(thiophen-2-yl)benzaldehyde | 70-80% |

Note: The yields presented are representative and may vary depending on the specific experimental conditions and the purity of the reagents.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Alkene Synthesis via Witt-ig Reaction of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various alkenes from 5-Chloro-2-fluorobenzaldehyde using the Wittig reaction. This powerful and versatile olefination method offers a reliable route to construct carbon-carbon double bonds, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals.

The Wittig reaction utilizes a phosphorus ylide (the Wittig reagent) to convert aldehydes or ketones into alkenes.[1] The reaction is renowned for its functional group tolerance and often provides excellent control over the regioselectivity of the newly formed double bond.[2][3]

Reaction Principle

The core of the Wittig reaction is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of this compound. This initial step forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[4] The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine oxide.[5]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6]

Data Presentation: Representative Wittig Reactions

The following table summarizes expected outcomes for the Wittig reaction of this compound with various phosphonium ylides under typical conditions. Please note that yields are estimates and can vary based on reaction scale and optimization.

| Entry | Wittig Reagent Precursor | Base | Solvent | Expected Product | Estimated Yield (%) | Expected Predominant Isomer |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 1-Chloro-4-fluoro-2-vinylbenzene | 85-95 | N/A |

| 2 | Ethyltriphenylphosphonium bromide | NaH | DMSO | 1-(1-Chloro-4-fluorophenyl)prop-1-ene | 80-90 | Z |

| 3 | Benzyltriphenylphosphonium chloride | t-BuOK | THF | 1-Chloro-4-fluoro-2-styrylbenzene | 85-95 | Z |

| 4 | (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | DCM | Ethyl 3-(5-chloro-2-fluorophenyl)acrylate | 90-98 | E |

Experimental Protocols

Herein are two detailed protocols for the Wittig reaction with this compound, illustrating the use of both a non-stabilized and a stabilized ylide.

Protocol 1: Synthesis of 1-Chloro-4-fluoro-2-vinylbenzene using a Non-Stabilized Ylide

This protocol describes the reaction of this compound with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the pure 1-Chloro-4-fluoro-2-vinylbenzene.

Protocol 2: Synthesis of Ethyl 3-(5-chloro-2-fluorophenyl)acrylate using a Stabilized Ylide

This protocol utilizes a commercially available, stable ylide, (carbethoxymethylene)triphenylphosphorane, simplifying the procedure as a strong base is not required.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

This compound

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents). Add dichloromethane and stir the mixture at room temperature.

-

Reaction Progression: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide. Add hexanes to the residue and triturate to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes. The combined filtrate contains the crude product. Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the pure ethyl 3-(5-chloro-2-fluorophenyl)acrylate.

Mandatory Visualizations

Caption: General pathway of the Wittig reaction.

Caption: Experimental workflow for Wittig synthesis.

References

Application Notes and Protocols: Synthesis of (5-Chloro-2-fluorophenyl)-substituted Alcohols via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The presence of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, providing a direct route to complex alcohols.[1][2] This document details a representative protocol for the synthesis of secondary alcohols by reacting 5-Chloro-2-fluorobenzaldehyde with an organomagnesium halide (Grignard reagent). The resulting (5-chloro-2-fluorophenyl)-substituted carbinols are valuable intermediates for the development of novel pharmaceutical agents and functional materials.

The protocol outlines the preparation of a Grignard reagent, its subsequent reaction with the aldehyde, and the purification of the final alcohol product. All procedures must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water.[3][4]

Reaction Principle and Workflow

The synthesis is a two-stage, one-pot process. First, an organohalide (R-X) reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent (R-Mg-X).[5] This reagent acts as a potent carbon nucleophile.

In the second stage, this compound is added to the freshly prepared Grignard reagent. The nucleophilic R-group attacks the electrophilic carbonyl carbon of the aldehyde.[6][7] This addition forms a magnesium alkoxide intermediate. Finally, an acidic work-up protonates the alkoxide to yield the desired secondary alcohol.[8][9]

Caption: General workflow for the synthesis of (5-Chloro-2-fluorophenyl)-substituted alcohols.

Detailed Experimental Protocol

This protocol describes the synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanol as a representative example.

2.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Magnesium Turnings | 24.31 | 0.36 g | 1.2 |

| Iodine | 253.81 | 1 crystal | Catalytic |

| Bromobenzene | 157.01 | 1.96 g (1.31 mL) | 1.0 |

| This compound | 158.55 | 1.98 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - |

| Saturated aq. Ammonium Chloride | - | ~50 mL | - |

| Ethyl Acetate | - | ~150 mL | - |

| Anhydrous Sodium Sulfate | - | ~10 g | - |